molecular formula C13H13NO2S B11722569 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B11722569
M. Wt: 247.31 g/mol
InChI Key: YSQSLFIVXOKSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of acetic acid to yield the desired thiazolidinone compound . The reaction conditions generally include refluxing the mixture for several hours to ensure complete cyclization .

Mechanism of Action

The mechanism of action of 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins involved in microbial growth, inflammation, or cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3

InChI Key

YSQSLFIVXOKSGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C

Origin of Product

United States

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